N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
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Overview
Description
N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine typically involves the reaction of 4,6-dimethyl-2-chloropyridine with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino groups.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: An organic compound with similar dimethylamino groups but different functional groups and applications.
11-Methyl-6-[2-(dimethylamino)ethyl]-6H-indolo[2,3-b]quinoline: A compound with a similar dimethylaminoethyl group but a different core structure and biological activity.
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is unique due to its specific combination of dimethylamino groups and pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H19N3/c1-9-7-10(2)13-11(8-9)12-5-6-14(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
XPZRRMBWKPDUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NCCN(C)C)C |
Origin of Product |
United States |
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